molecular formula C12H22O5 B072075 Dibutyl malate CAS No. 1587-18-4

Dibutyl malate

Cat. No.: B072075
CAS No.: 1587-18-4
M. Wt: 246.3 g/mol
InChI Key: PDSCSYLDRHAHOX-UHFFFAOYSA-N
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Description

Dibutyl malate is an organic compound with the chemical formula C₁₂H₂₂O₅. It is a diester derived from malic acid and butanol. This compound is typically a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of malic acid to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of malic acid with butanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products and unreacted starting materials.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

    Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

    Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Oxidation products may include carboxylic acids and aldehydes.

    Reduction: Reduction products are typically alcohols.

    Substitution: Substitution reactions can yield a variety of esters and other derivatives.

Scientific Research Applications

Dibutyl malate has several applications in scientific research and industry:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

    Industry: this compound is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl malate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release malic acid and butanol, which can then participate in various biochemical pathways. The ester functional groups in this compound can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

  • Diethyl malate
  • Dimethyl malate
  • Dibutyl maleate
  • Diisostearyl malate

Comparison: Dibutyl malate is unique among these compounds due to its specific ester functional groups and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as solubility and reactivity, which make it suitable for specific applications in industry and research. For example, this compound’s longer alkyl chains compared to dimethyl malate result in different solubility and plasticizing properties.

Properties

IUPAC Name

dibutyl 2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDSCSYLDRHAHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC(C(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862703
Record name (+/-)-Dibutyl malate
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Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6280-99-5, 1587-18-4, 2385-79-7
Record name 1,4-Dibutyl 2-hydroxybutanedioate
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name Malic acid, dibutyl ester
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Record name Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester
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Record name (+/-)-Dibutyl malate
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Record name Dibutyl (±)-malate
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Record name Dibutyl malate
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Synthesis routes and methods

Procedure details

A 100 mL three-neck flask, equipped with a magnetic stir bar, a Claisen adapter with a thermocouple and a nitrogen inlet, and a short path condenser, was charged with 4.45 grams of dimethyl malate, 40 mL 1-butanol, and 0.51 gram of p-toluenesulfonic acid. The reaction was stirred at 115° C. for 3.7 hours with a nitrogen sweep. The reaction mixture was taken up in ethyl acetate, extracted with dilute aqueous sodium bicarbonate, washed three times with water, dried over magnesium sulfate, and filtered. Solvent was removed by rotary evaporation to yield 6.8 grams of a straw-colored liquid.
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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